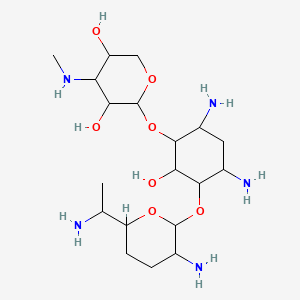

4"-Demethylgentamicin C2

Description

Structure

2D Structure

Properties

CAS No. |

66277-10-9 |

|---|---|

Molecular Formula |

C19H39N5O7 |

Molecular Weight |

449.5 g/mol |

IUPAC Name |

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3 |

InChI Key |

JGGVZVHEMQUWFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Dance of Inhibition: A Technical Guide to the Mechanism of Action of Gentamicin C2 on Bacterial Ribosomes

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms by which the aminoglycoside antibiotic Gentamicin C2 inhibits protein synthesis in bacteria. By targeting the ribosomal subunits, Gentamicin C2 disrupts the fidelity and processivity of translation, leading to bacterial cell death. This document synthesizes current research to detail the binding sites, the multifaceted inhibitory effects, and the quantitative aspects of this interaction. Furthermore, it offers comprehensive experimental protocols for key assays used to investigate these mechanisms and visualizes the complex molecular interactions and experimental workflows through detailed diagrams. While the initial query specified "4"-Demethylgentamicin C2," a thorough review of the scientific literature did not yield significant information on this specific derivative. Therefore, this guide will focus on the well-characterized and clinically relevant Gentamicin C2, along with its closely related congeners, to provide a robust and data-supported analysis.

Introduction: The Aminoglycoside Arsenal

Aminoglycosides are a potent class of bactericidal antibiotics that have been a cornerstone in the treatment of severe Gram-negative bacterial infections for decades[1]. Their efficacy stems from their ability to bind with high affinity to the bacterial ribosome, the cellular machinery responsible for protein synthesis[2]. Gentamicin, a mixture of several related congeners including C1, C1a, C2, and C2a, is a prominent member of this class[2][3]. These components primarily differ by the methylation pattern on the purpurosamine ring (ring I)[2]. This guide will focus specifically on Gentamicin C2, a major and highly active component of the gentamicin complex.

The antibacterial action of Gentamicin C2 is multifaceted, primarily involving the disruption of several key stages of protein synthesis: initiation, elongation, and termination. By binding to specific sites on the ribosomal RNA (rRNA), it induces conformational changes that lead to mRNA misreading, inhibit the translocation of peptidyl-tRNA, and interfere with ribosome recycling. This comprehensive inhibitory profile makes Gentamicin C2 a formidable antibacterial agent.

Molecular Mechanism of Action

The inhibitory effects of Gentamicin C2 are a direct consequence of its binding to specific locations within the bacterial 70S ribosome, which is composed of a small 30S and a large 50S subunit.

Primary Binding Site: The A-Site of the 30S Subunit

The primary and high-affinity binding site for Gentamicin C2 is located in the decoding center (A-site) of the 16S rRNA within the 30S ribosomal subunit. This site is specifically within helix 44 (h44) of the 16S rRNA. The binding of Gentamicin C2 to this site induces a critical conformational change, causing the flipping out of two universally conserved adenine residues, A1492 and A1493. This conformational switch mimics the state of the ribosome when a cognate codon-anticodon interaction occurs, thereby locking the A-site in a "closed" conformation.

This locked conformation has two major consequences:

-

mRNA Miscoding: The stabilization of the closed conformation of the A-site reduces the accuracy of tRNA selection. The ribosome is more likely to accept near-cognate or non-cognate aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins. This is a hallmark of aminoglycoside action.

-

Inhibition of Translocation: The presence of Gentamicin C2 in the A-site sterically hinders the movement of the mRNA-tRNA complex from the A-site to the P-site, a process known as translocation, which is essential for the elongation of the polypeptide chain.

Secondary Binding Site: Helix 69 of the 50S Subunit

A secondary binding site for aminoglycosides, including gentamicin, has been identified in helix 69 (H69) of the 23S rRNA in the 50S subunit. This helix is located at the interface of the 30S and 50S subunits and plays a crucial role in intersubunit communication and ribosome recycling.

Binding of Gentamicin C2 to H69 is implicated in:

-

Inhibition of Ribosome Recycling: After the termination of protein synthesis, the ribosome recycling factor (RRF) and elongation factor G (EF-G) are responsible for dissociating the ribosomal subunits, making them available for new rounds of translation. Gentamicin C2 binding to H69 stabilizes the intersubunit bridge, preventing the action of RRF and EF-G and trapping ribosomes in a post-termination complex, thus inhibiting ribosome recycling.

The synergistic action of binding to both the primary and secondary sites contributes to the potent bactericidal activity of Gentamicin C2.

Quantitative Data on Gentamicin C Congeners

The following tables summarize the inhibitory activities of Gentamicin C2 and its related congeners against bacterial ribosomes and various bacterial strains.

Table 1: In Vitro Ribosomal Inhibition by Gentamicin Congeners

| Compound | Bacterial Ribosome IC50 (µM) |

| Gentamicin C1 | 1.1 ± 0.1 |

| Gentamicin C1a | 0.45 ± 0.02 |

| Gentamicin C2 | 0.50 ± 0.03 |

| Gentamicin C2a | 0.24 ± 0.01 |

| Gentamicin C2b | 1.1 ± 0.1 |

Data extracted from Diekema et al., 2023. IC50 values were determined using a cell-free transcription/translation assay with E. coli ribosomes.

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Gentamicin Congeners against various bacterial strains

| Compound | E. coli | K. pneumoniae | A. baumannii | E. cloacae | S. aureus (MRSA) |

| Gentamicin C1 | 1 | 1 | 2 | 1 | 0.5 |

| Gentamicin C1a | 0.5 | 0.5 | 1 | 0.5 | 0.25 |

| Gentamicin C2 | 0.5 | 0.5 | 1 | 0.5 | 0.25 |

| Gentamicin C2a | 0.5 | 0.5 | 1 | 0.5 | 0.25 |

| Gentamicin C2b | 1 | 1 | 2 | 1 | 0.5 |

Data extracted from Diekema et al., 2023.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Gentamicin C2.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the overall inhibition of protein synthesis in a cell-free system.

Principle: A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in a bacterial cell extract. The amount of synthesized protein is quantified by measuring the reporter activity. The presence of an inhibitor like Gentamicin C2 will reduce the reporter signal in a dose-dependent manner, allowing for the determination of the IC50 value.

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Gentamicin C2 in nuclease-free water.

-

Prepare serial dilutions of Gentamicin C2 to cover a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Use a commercial E. coli S30 extract-based coupled IVTT kit.

-

Prepare a plasmid DNA template encoding firefly luciferase under the control of a T7 promoter.

-

-

Assay Setup:

-

Thaw the E. coli S30 extract and other kit components on ice.

-

In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and the DNA template according to the kit manufacturer's instructions.

-

Add the appropriate volume of the Gentamicin C2 dilution or vehicle control (water) to each reaction tube.

-

The final reaction volume is typically 15-50 µL.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 1-2 hours.

-

-

Quantification of Luciferase Activity:

-

Add a luciferase assay reagent to each reaction tube.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Gentamicin C2 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Gentamicin C2 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Ribosome Filter Binding Assay

This assay directly measures the binding of a radiolabeled aminoglycoside to ribosomes.

Principle: Radiolabeled Gentamicin C2 is incubated with purified bacterial ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound radioligand are retained on the filter, while unbound ligand passes through. The amount of radioactivity on the filter is proportional to the amount of bound drug.

Protocol:

-

Preparation of Radiolabeled Ligand:

-

Synthesize or obtain [3H]-Gentamicin C2.

-

Determine the specific activity (cpm/mol) of the radiolabeled ligand.

-

-

Ribosome Preparation:

-

Isolate and purify 70S ribosomes from a bacterial strain (e.g., E. coli MRE600) using sucrose gradient ultracentrifugation.

-

Determine the concentration of ribosomes by measuring the absorbance at 260 nm.

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of purified 70S ribosomes with increasing concentrations of [3H]-Gentamicin C2.

-

Include a set of reactions with a large excess of unlabeled Gentamicin C2 to determine non-specific binding.

-

Incubate the reactions in a suitable binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT) at 37°C for a defined period to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixtures through a nitrocellulose membrane under vacuum.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the free radioligand concentration and analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

-

X-ray Crystallography of Ribosome-Gentamicin C2 Complex

This technique provides high-resolution structural information about the interaction between Gentamicin C2 and the ribosome.

Principle: Crystals of the bacterial ribosome (or its subunits) in complex with Gentamicin C2 are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which an atomic-resolution model of the complex can be built.

Protocol:

-

Ribosome and Ligand Preparation:

-

Purify large quantities of highly pure and active 30S or 70S ribosomal particles.

-

Prepare a concentrated solution of Gentamicin C2.

-

-

Crystallization:

-

Co-crystallize the ribosomes with an excess of Gentamicin C2 using vapor diffusion (hanging drop or sitting drop) methods. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature, additives).

-

-

Data Collection:

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Determination:

-

Process the diffraction data to determine the unit cell parameters and reflection intensities.

-

Solve the phase problem using molecular replacement, using a known ribosome structure as a search model.

-

Build an atomic model of the ribosome-Gentamicin C2 complex into the electron density map.

-

-

Refinement:

-

Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and the quality of the structure.

-

Validate the final structure using various crystallographic and stereochemical checks.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows described in this guide.

Figure 1: A diagram illustrating the multifaceted mechanism of action of Gentamicin C2 on the bacterial ribosome.

Figure 2: A flowchart outlining the key steps of the in vitro transcription/translation inhibition assay.

Figure 3: A flowchart detailing the procedure for the ribosome filter binding assay.

Conclusion

Gentamicin C2 is a potent inhibitor of bacterial protein synthesis, acting through a dual mechanism that targets both the 30S and 50S ribosomal subunits. Its ability to induce mRNA miscoding, inhibit translocation, and block ribosome recycling underscores its efficacy as a broad-spectrum antibiotic. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antibiotic development and bacterial translation. Further investigation into the structure-activity relationships of Gentamicin C2 and its analogs will continue to be crucial for the design of novel aminoglycosides that can combat the growing threat of antibiotic resistance.

References

- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Isolation of 4''-Demethylgentamicin C2 from Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of 4''-Demethylgentamicin C2, an analog of the gentamicin C complex, from fermentation. The document details the biosynthetic context of its formation, a comprehensive fermentation protocol, and a detailed methodology for its isolation and purification. This guide is intended to equip researchers with the necessary information to produce and study this specific aminoglycoside.

Introduction to 4''-Demethylgentamicin C2

4''-Demethylgentamicin C2 is a naturally occurring aminoglycoside antibiotic belonging to the gentamicin family. It is structurally similar to Gentamicin C2 but lacks a methyl group at the 4'' position of the garosamine ring. While not a major component of the gentamicin complex produced by wild-type Micromonospora purpurea, its presence has been noted, particularly in genetically modified strains, providing insights into the gentamicin biosynthetic pathway.[1] The study of such analogs is crucial for understanding structure-activity relationships and for the development of new aminoglycoside antibiotics with potentially improved efficacy or reduced toxicity.

Biosynthesis of Gentamicin and the Origin of 4''-Demethylgentamicin C2

The biosynthesis of the gentamicin C complex is a complex, multi-step enzymatic process. The key precursor for the final gentamicin components is Gentamicin X2.[1][2] The formation of Gentamicin X2 from its precursor, Gentamicin A2, involves a critical C-methylation step at the C-4'' position.[1] This reaction is catalyzed by the radical S-adenosyl-L-methionine (SAM) and cobalamin-dependent enzyme GenD1.[1]

The formation of 4''-Demethylgentamicin C2 is understood to be a result of the biosynthetic pathway proceeding without the action of the GenD1 methyltransferase. Inactivation or deletion of the genD1 gene leads to the accumulation of intermediates that lack the C-4'' methyl group. Subsequent enzymatic modifications on this demethylated intermediate would then lead to the formation of 4''-Demethylgentamicin C2. Trace amounts of demethylgentamicins have been observed in fermentation cultures of Micromonospora echinospora mutants with deletions in other gentamicin biosynthetic genes, such as genN, which is responsible for N-methylation at the C-3'' position.

Biosynthetic Pathway Overview

Caption: Biosynthetic pathway of the Gentamicin C complex and the proposed formation of 4''-Demethylgentamicin C2 through a shunt pathway bypassing the GenD1-catalyzed C-4'' methylation step.

Fermentation for the Production of 4''-Demethylgentamicin C2

To produce 4''-Demethylgentamicin C2, a genetically modified strain of a gentamicin-producing microorganism, such as Micromonospora echinospora with a targeted deletion or inactivation of the genD1 gene, is required. The following fermentation protocol is adapted from established methods for gentamicin production.

Culture Media and Conditions

| Parameter | Seed Culture Medium (ATCC 172) | Fermentation Medium |

| Component | Concentration (g/L) | Concentration (g/L) |

| Glucose | 10 | 3 |

| Yeast Extract | 5 | - |

| Soluble Starch | 20 | - |

| N-Z Amine | 5 | - |

| Soybean Powder | - | 20 |

| Peptone | - | 1 |

| (NH₄)₂SO₄ | - | 0.3 |

| CaCO₃ | 2 | 3 |

| KNO₃ | - | 0.3 |

| CoCl₂ | - | 0.005 (5 ppm) |

| pH | 7.0-7.2 | 7.0-7.2 |

| Temperature | 28°C | 28°C |

| Agitation | 220 rpm | 220 rpm |

| Duration | 2 days | 5 days |

Experimental Protocol for Fermentation

-

Inoculum Preparation: A seed culture is initiated by inoculating liquid ATCC 172 medium with a stock of the genD1-deficient Micromonospora echinospora strain. The culture is incubated for 2 days at 28°C with shaking at 220 rpm.

-

Production Fermentation: The fermentation medium is inoculated with a 5% (v/v) inoculum from the seed culture.

-

Incubation: The production culture is incubated for 5 days at 28°C with vigorous shaking (220 rpm) to ensure adequate aeration.

-

Monitoring: The fermentation can be monitored for pH, glucose consumption, and biomass. The production of 4''-Demethylgentamicin C2 can be tracked by taking periodic samples and analyzing them by LC-MS.

Isolation and Purification of 4''-Demethylgentamicin C2

The isolation of 4''-Demethylgentamicin C2 from the fermentation broth involves a multi-step process to separate it from other cellular components and related aminoglycosides.

Experimental Workflow

Caption: Workflow for the isolation and purification of 4''-Demethylgentamicin C2 from fermentation broth.

Detailed Protocol for Isolation and Purification

-

Harvesting and Acidification: At the end of the fermentation, the broth is harvested and the pH is adjusted to 2.0 using concentrated HCl. The acidified broth is agitated for 2 hours to ensure cell lysis and release of intracellular aminoglycosides.

-

Clarification: The acidified broth is centrifuged at 5,000 x g for 10 minutes at 4°C to pellet cell debris and other solids. The supernatant containing the dissolved aminoglycosides is collected.

-

Cation Exchange Chromatography (Capture Step):

-

A column is packed with DOWEX 50WX8-200 ion-exchange resin.

-

The resin is preconditioned with acetonitrile followed by deionized water.

-

The clarified supernatant is loaded onto the column. Aminoglycosides, being basic compounds, will bind to the acidic resin.

-

The column is washed with deionized water to remove unbound impurities.

-

-

Elution: The bound aminoglycosides are eluted from the column using 1 M ammonium hydroxide. The collected fractions are then concentrated under reduced pressure.

-

Preparative High-Performance Liquid Chromatography (HPLC) (Purification Step):

-

The crude extract is further purified by preparative HPLC.

-

A suitable column, such as a C18 column, should be used.

-

The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) with an ion-pairing agent (e.g., trifluoroacetic acid) to improve peak shape and resolution.

-

A gradient elution method is generally employed to effectively separate the different aminoglycoside components.

-

Fractions are collected and analyzed by analytical HPLC or LC-MS to identify those containing pure 4''-Demethylgentamicin C2.

-

-

Desalting and Lyophilization: The fractions containing the pure compound are pooled, desalted if necessary (e.g., by another round of chromatography or size-exclusion), and then lyophilized to obtain the final product as a stable powder.

Analytical Characterization

The identity and purity of the isolated 4''-Demethylgentamicin C2 should be confirmed using standard analytical techniques.

| Analytical Technique | Purpose | Expected Results |

| LC-MS | To determine the molecular weight and confirm the identity of the compound. | A parent ion peak corresponding to the molecular weight of 4''-Demethylgentamicin C2 (C₁₉H₃₉N₅O₇, MW: 449.54 g/mol ). |

| Tandem MS (MS/MS) | To obtain fragmentation patterns for structural elucidation. | Fragmentation pattern consistent with the structure of 4''-Demethylgentamicin C2, which will differ from that of Gentamicin C2. |

| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass and elemental composition. | An exact mass measurement that confirms the molecular formula C₁₉H₃₉N₅O₇. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To provide detailed structural information and confirm the absence of the 4''-methyl group. | NMR spectra will lack the signals corresponding to the C-4'' methyl group present in the spectrum of Gentamicin C2. |

| Analytical HPLC | To assess the purity of the final product. | A single major peak indicating a high level of purity. |

Conclusion

The discovery and isolation of 4''-Demethylgentamicin C2 from genetically engineered strains of Micromonospora has been instrumental in delineating the biosynthetic pathway of the clinically important gentamicin antibiotics. This guide provides a comprehensive framework for the fermentation, isolation, and purification of this specific analog. The detailed protocols and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, antibiotic development, and metabolic engineering, facilitating further investigation into the properties and potential applications of 4''-Demethylgentamicin C2.

References

The Antibacterial Spectrum of 4''-Demethylgentamicin C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of 4''-Demethylgentamicin C2, a significant congener of the broad-spectrum aminoglycoside antibiotic, gentamicin. This document details its activity against a range of clinically relevant bacteria, the methodologies used for its evaluation, and its mechanism of action.

Introduction

4''-Demethylgentamicin C2 belongs to the gentamicin C complex, a mixture of structurally related aminoglycoside antibiotics produced by Micromonospora purpurea. As with other aminoglycosides, its antibacterial efficacy stems from the inhibition of bacterial protein synthesis. Understanding the specific antibacterial spectrum of individual gentamicin congeners is crucial for targeted drug development and for combating the rise of antibiotic-resistant pathogens. Research indicates that while various gentamicin C components exhibit comparable activities against wild-type Gram-negative bacteria, subtle differences in their structures can influence their efficacy against bacteria harboring specific resistance mechanisms.[1]

Antibacterial Spectrum

The antibacterial activity of 4''-Demethylgentamicin C2 is broad, encompassing both Gram-positive and Gram-negative bacteria. The potency of this activity is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data

The following table summarizes the MIC values of Gentamicin C2 against a panel of significant bacterial pathogens. The data is derived from studies employing standardized broth microdilution assays.[1][2] It is important to note that 4''-Demethylgentamicin C2 is a closely related analogue of Gentamicin C2, and their antibacterial activities are reported to be comparable.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | (Wild-type) | 0.5 |

| Klebsiella pneumoniae | (Wild-type) | 0.5 |

| Acinetobacter baumannii | (Wild-type) | 0.5 |

| Enterobacter cloacae | (Wild-type) | 1 |

| Staphylococcus aureus | (MRSA) | 128 |

Note: All values were determined in at least duplicate using a 2-fold dilution series.[1]

Experimental Protocols

The determination of the antibacterial spectrum of 4''-Demethylgentamicin C2 relies on standardized and reproducible experimental methodologies. The following protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

MIC Determination by Broth Microdilution

This method is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) reference methodology M07.[1]

Objective: To determine the lowest concentration of 4''-Demethylgentamicin C2 that inhibits the visible growth of a specific bacterium.

Materials:

-

4''-Demethylgentamicin C2

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).

-

Incubate the suspension at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution Series:

-

Prepare a stock solution of 4''-Demethylgentamicin C2.

-

Perform a two-fold serial dilution of the antibiotic in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Mechanism of Action

The antibacterial effect of 4''-Demethylgentamicin C2, like other aminoglycosides, is primarily due to its ability to bind to the bacterial ribosome and inhibit protein synthesis.

The process begins with the entry of the drug into the bacterial cell. Inside the cytoplasm, it binds to the 30S ribosomal subunit. This binding event interferes with the fidelity of protein synthesis in two primary ways: it can block the initiation of protein synthesis and cause misreading of the mRNA codons. The incorporation of incorrect amino acids leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Experimental Workflow

The following diagram illustrates the typical workflow for determining the antibacterial spectrum of a compound like 4''-Demethylgentamicin C2.

This standardized process ensures the reliability and comparability of antibacterial susceptibility testing results across different laboratories and studies.

Conclusion

4''-Demethylgentamicin C2 demonstrates a potent and broad antibacterial spectrum, particularly against Gram-negative pathogens. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is characteristic of the aminoglycoside class of antibiotics. The standardized methodologies outlined in this guide are essential for the accurate assessment of its antibacterial properties and for its potential development as a therapeutic agent. Further research into its efficacy against a wider range of clinical isolates, including those with defined resistance mechanisms, will be critical in fully elucidating its clinical potential.

References

The Synthetic Challenge of 4"-Demethylgentamicin C2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin C2, a key component of the clinically vital gentamicin complex of aminoglycoside antibiotics, presents a formidable challenge for total chemical synthesis due to its dense stereochemical complexity and multiple reactive functional groups. Its analogue, 4"-demethylgentamicin C2, while a known compound (CAS 66277-10-9), is not extensively covered in synthetic literature. This guide provides an in-depth look at the established synthetic strategies for the closely related and well-documented gentamicin C2, offering a robust framework for approaching the synthesis of its 4"-demethyl counterpart. The methodologies detailed herein are primarily based on the stereocontrolled semi-synthesis from the readily available aminoglycoside, sisomicin, a route pioneered by leading researchers in the field. This document will furnish detailed experimental protocols, quantitative data, and logical workflows to aid researchers in navigating the synthesis of these complex molecules.

While a direct total chemical synthesis for this compound is not prominently described in the scientific literature, this guide will culminate in a proposed synthetic strategy. This hypothetical pathway will leverage the established chemistry of gentamicin C2 synthesis and adapt it to incorporate a garosamine donor lacking the C4" methyl group, providing a rational starting point for the development of a novel synthetic route.

Total Synthesis of Gentamicin C2 from Sisomicin

The most thoroughly documented synthetic route to gentamicin C2 commences with sisomicin, an aminoglycoside that shares the core 2-deoxystreptamine and purpurosamine rings. The synthesis, developed by Crich and colleagues, hinges on a carefully orchestrated series of protecting group manipulations, stereoselective transformations to install the C6'-methyl group, and final deprotection steps.[1][2]

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a multi-stage process, beginning with the protection of the numerous amino and hydroxyl groups of sisomicin, followed by key modifications to the purpurosamine ring, and culminating in the final deprotection to yield gentamicin C2.

Caption: Overall synthetic workflow for Gentamicin C2 from Sisomicin.

Key Experimental Protocols and Data

The synthesis of gentamicin C2 from the key intermediate (15) is a three-step process involving the formation of a sulfinyl imine, diastereoselective methylation, and global deprotection.

Table 1: Summary of Key Reaction Steps and Yields for Gentamicin C2 Synthesis

| Step | Starting Material | Product | Key Reagents | Yield (%) |

| 1 | Intermediate 15 | Sulfinyl Imine 16 | (R)-tert-butylsulfinamide, KHSO₄, DBU | 69 (over 3 steps) |

| 2 | Sulfinyl Imine 16 | Sulfinamide 17 | Methylmagnesium chloride | 65 |

| 3 | Sulfinamide 17 | Gentamicin C2 | HCl, Pd(OH)₂/C, Ba(OH)₂ | 64 |

Experimental Protocol for the Synthesis of Sulfinamide (17) from Sulfinyl Imine (16) [2][3]

To a solution of the sulfinyl imine (16) in anhydrous dichloromethane at -60 °C under an argon atmosphere is added a solution of methylmagnesium chloride in tetrahydrofuran. The reaction mixture is stirred at this temperature for a specified period, closely monitoring the consumption of the starting material by thin-layer chromatography. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired sulfinamide (17).

Experimental Protocol for the Deprotection of Sulfinamide (17) to Gentamicin C2 (3) [2]

The sulfinamide (17) is dissolved in a mixture of tetrahydrofuran and hydrochloric acid and stirred at room temperature. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable solvent and subjected to hydrogenolysis using palladium hydroxide on carbon as a catalyst under a hydrogen atmosphere. The catalyst is removed by filtration, and the filtrate is concentrated. The resulting residue is treated with a hot aqueous solution of barium hydroxide to effect the final deprotection. The reaction mixture is then neutralized, and the product is purified by chromatography on a Sephadex C-25 column, followed by lyophilization from aqueous acetic acid to yield gentamicin C2 as its acetate salt.

Proposed Total Synthesis of this compound

A plausible synthetic route to this compound would follow a convergent strategy, wherein the three constituent rings—a modified purpurosamine, 2-deoxystreptamine, and a 4-demethylgarosamine—are synthesized separately and then glycosidically coupled. The key challenge lies in the synthesis of the 4-demethylgarosamine donor.

Proposed Retrosynthetic Analysis

References

Technical Guide: Physicochemical Properties of 4''-Demethylgentamicin C2

This technical guide provides a detailed overview of the molecular weight and exact mass of 4''-Demethylgentamicin C2, a homolog of the gentamicin antibiotic complex. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Physicochemical Data

The fundamental physicochemical properties of 4''-Demethylgentamicin C2 are summarized below. This data is crucial for the identification, characterization, and quantification of this compound in various experimental and analytical settings.

| Property | Value | Source |

| Molecular Formula | C19H39N5O7 | BOC Sciences[], ChemBK[2] |

| Molecular Weight | 449.54 g/mol | BOC Sciences[] |

| Molar Mass | 449.55 g/mol | ChemBK[2] |

| Exact Mass | 449.28530 g/mol | Calculated |

| CAS Number | 66277-10-9 | BOC Sciences[] |

Note: The exact mass was calculated based on the most abundant isotopes of the constituent elements (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491).

Experimental Protocol: Determination of Molecular Weight and Exact Mass by Mass Spectrometry

The determination of the molecular weight and exact mass of 4''-Demethylgentamicin C2 can be achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The following protocol is a generalized methodology based on the analysis of gentamicin and its related compounds.

1. Sample Preparation:

-

Dissolve a reference standard of 4''-Demethylgentamicin C2 in a suitable solvent, such as a mixture of methanol and water with a small percentage of a weak acid like formic acid to facilitate protonation. The concentration should be optimized for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

2. Chromatographic Separation (HPLC):

-

Column: A reversed-phase C18 column is commonly used for the separation of aminoglycoside antibiotics.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

-

-

Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a period of 15-30 minutes is a common starting point. The gradient should be optimized to achieve good separation from any impurities or other gentamicin components.

-

Flow Rate: A typical flow rate for a standard analytical HPLC column is 0.2-0.5 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

3. Mass Spectrometric Analysis (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is highly effective for aminoglycosides as they readily form protonated molecules [M+H]+.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is required for accurate mass measurement.

-

Data Acquisition:

-

Full Scan Mode: Acquire mass spectra over a relevant m/z range (e.g., m/z 100-1000) to detect the protonated molecule of 4''-Demethylgentamicin C2 ([C19H39N5O7+H]+), which would have an expected m/z of approximately 450.29313.

-

Tandem MS (MS/MS): To confirm the identity of the compound, fragmentation of the precursor ion can be performed. The resulting product ion spectrum provides structural information. For gentamicin-related compounds, characteristic losses of the sugar moieties are expected.

-

4. Data Analysis:

-

Molecular Weight: The molecular weight is determined from the m/z value of the singly charged protonated molecule observed in the full scan mass spectrum.

-

Exact Mass: The high-resolution mass spectrometer provides a highly accurate measurement of the m/z value, which can be used to calculate the experimental exact mass of the molecule. This experimental value is then compared to the theoretical exact mass calculated from the molecular formula to confirm the elemental composition.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like 4''-Demethylgentamicin C2.

Caption: Logical workflow for the characterization of 4''-Demethylgentamicin C2.

References

Spectroscopic Data for 4”-Demethylgentamicin C2: A Search for Available Information

A comprehensive search for detailed spectroscopic data (NMR, MS, IR) for the specific compound 4”-Demethylgentamicin C2 has revealed a significant lack of publicly available information. While the gentamicin complex is well-studied, specific, isolated data for this particular demethylated analogue is not readily found in the scientific literature based on the conducted searches.

One study focusing on the mass spectrometric characterization of gentamicin components identified a compound with a protonated molecular ion ([M+H]+) at an m/z of 450.[1] The authors tentatively assigned this peak to either 3-demethyl- or 4-demethyl-gentamicin C2/C2a/C2b, but did not provide definitive structural confirmation or isolated spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra.[1]

Further searches for dedicated studies on the synthesis, isolation, or characterization of 4”-Demethylgentamicin C2 did not yield any specific NMR or IR data. General spectroscopic resources and databases also did not provide the requested detailed experimental protocols or quantitative data for this compound.

The biosynthesis of gentamicin has been a subject of research, with studies elucidating the enzymatic pathways involved.[2] However, these studies focus on the biochemical transformations and do not typically provide detailed spectroscopic characterization of all intermediates or minor analogues like 4”-Demethylgentamicin C2.

At present, a detailed technical guide or whitepaper on the spectroscopic data of 4”-Demethylgentamicin C2 cannot be compiled due to the absence of the necessary quantitative data (NMR, MS, IR) and corresponding experimental protocols in the public domain. While mass spectrometry has provided a potential preliminary identification, comprehensive characterization through NMR and IR spectroscopy appears to be unpublished or not widely disseminated. Therefore, the core requirements of data presentation in tables and detailed experimental methodologies cannot be fulfilled. Similarly, without underlying data and established workflows for this specific compound, the creation of meaningful signaling pathway or experimental workflow diagrams is not feasible.

Researchers, scientists, and drug development professionals interested in this specific analogue may need to undertake its synthesis or isolation and subsequent spectroscopic characterization to obtain the desired data.

References

In-Depth Technical Guide: Physical and Chemical Stability of 4''-Demethylgentamicin C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the physical and chemical stability of 4''-Demethylgentamicin C2, also known as Gentamicin C2a. Due to the limited availability of stability data for this specific isolated component, this document synthesizes information on the gentamicin complex as a whole and highlights specific findings relevant to the C2a component.

Executive Summary

Gentamicin is an aminoglycoside antibiotic composed of several major structurally related components, including C1, C1a, C2, and C2a (4''-Demethylgentamicin C2). The overall stability of the gentamicin complex is influenced by environmental factors such as temperature, pH, humidity, and light. While comprehensive forced degradation studies specifically isolating 4''-Demethylgentamicin C2 are not widely available in public literature, existing research on the complex and formulated products provides critical insights into its stability profile. The C2a component has been noted to be particularly susceptible to degradation under certain conditions, such as high humidity and photolytic stress, especially when combined with excipients like poly (lactic-co-glycolic acid) (PLGA).

Physicochemical Properties

Key physicochemical properties of 4''-Demethylgentamicin C2 are summarized below.

| Property | Value | Reference |

| Alternate Name | Gentamicin C2a | [1][2] |

| Molecular Formula | C₁₉H₃₉N₅O₇ | |

| Molecular Weight | 449.54 g/mol | |

| Appearance | White Powder | |

| Solubility | Soluble in Water |

Chemical Stability Profile

The chemical stability of gentamicin is a critical quality attribute. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. The stability of the complex is generally assessed under stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

General Stability of the Gentamicin Complex

The gentamicin complex is sensitive to several environmental factors:

-

pH: Stability is optimal in the pH range of 4.5 to 7.0. The molecule undergoes hydrolysis in strongly acidic or alkaline conditions.[3]

-

Temperature: As with most antibiotics, elevated temperatures accelerate the rate of chemical degradation.[3] Gentamicin injections are typically recommended to be stored below 25°C.[4]

-

Oxidation: The amino and hydroxyl functional groups present in the aminoglycoside structure are susceptible to chemical oxidation.

-

Light: Exposure to UV light can induce photochemical reactions, leading to the cleavage of chemical bonds and a reduction in potency.

Stability of 4''-Demethylgentamicin C2 (C2a)

Specific quantitative data on the forced degradation of isolated 4''-Demethylgentamicin C2 is scarce. However, studies on gentamicin-containing formulations and coatings provide valuable component-specific insights.

A key study investigating gentamicin sulfate (GS) coatings on implants revealed the comparative instability of the C2 component under specific stress conditions. While gentamicin alone was stable against light, its formulation with PLGA led to significant photodegradation.

| Stress Condition | Formulation | Component | Observation | % Degradation / Change | Reference |

| Photolytic Stress | GS/PLGA Coated Rods | Gentamicin C₂ | Significant Reduction | C₂ level reduced to 31% | |

| High Humidity | GS Coated Rods | Gentamicin C₂ | Small Decrease | Not Quantified | |

| High Humidity | GS/PLGA Coated Rods | Gentamicin C₂ | Small Decrease | Not Quantified |

These findings suggest that 4''-Demethylgentamicin C2 is particularly prone to degradation when exposed to light in the presence of certain excipients, a critical consideration for formulation development.

Experimental Protocols

A stability-indicating analytical method is essential for separating and quantifying the individual components of gentamicin and their degradation products. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a commonly employed technique.

Stability-Indicating HPLC Method

This protocol describes a representative ion-pairing HPLC method for the simultaneous quantification of gentamicin components.

Objective: To separate and quantify Gentamicin C1, C1a, C2, and C2a in a sample subjected to stability studies.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C8 or C18 column (e.g., ODS (C8), 150 x 4.6 mm, 5 µm).

-

Data acquisition and processing software.

Reagents:

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Glacial Acetic Acid

-

Sodium 1-heptanesulfonate (for ion-pairing)

-

Boric Acid

-

Potassium Hydroxide (KOH)

-

o-phthalaldehyde (OPA) - Derivatizing agent

-

Methanol - for derivatizing agent preparation

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a mixture of methanol, water, glacial acetic acid, and an ion-pairing agent like sodium 1-heptanesulfonate. The exact composition should be optimized for system suitability.

-

Derivatizing Agent Preparation:

-

Dissolve 250 mg of OPA in 1.25 mL of methanol.

-

Add 23.75 mL of a 2.47% (m/v) boric acid solution.

-

Adjust the pH to 10.4 using an 8 M KOH solution.

-

This solution should be stored at 4°C, protected from light, and is typically stable for up to three days.

-

-

Standard and Sample Preparation:

-

Prepare standard solutions of gentamicin sulfate at known concentrations.

-

Dilute samples from the stability study to fall within the linear range of the assay.

-

Mix 2.5 mL of the standard or sample solution with 0.5 mL of the derivatizing agent and 2.75 mL of methanol.

-

-

Chromatographic Conditions:

-

Column: ODS (C8), 150 x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.1 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 330 nm (for OPA derivatives).

-

Elution: Isocratic.

-

-

Analysis: Inject the derivatized standard and sample solutions. Identify the peaks for each gentamicin component based on the retention times obtained from the standard chromatogram. The typical elution order is C1, C1a, C2a, and C2. Calculate the percentage of each component and any degradation products.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the intrinsic stability of a drug substance like 4''-Demethylgentamicin C2.

Conclusion and Recommendations

The stability of 4''-Demethylgentamicin C2 (Gentamicin C2a) is intrinsically linked to the stability of the overall gentamicin complex. It is susceptible to degradation by hydrolysis, oxidation, heat, and light. Crucially, evidence suggests that C2a may be more labile than other gentamicin components under specific conditions, particularly photolytic stress when formulated with certain polymers like PLGA.

For drug development professionals, this underscores the necessity of:

-

Component-Specific Analysis: Employing and validating stability-indicating methods capable of resolving all major gentamicin components is mandatory.

-

Excipient Compatibility Studies: Thoroughly investigating the compatibility of excipients is critical, as they can significantly impact the stability of individual gentamicin components.

-

Protective Packaging: Utilizing opaque and moisture-resistant packaging is essential to protect gentamicin-containing products from light and humidity, thereby preserving their potency and safety throughout their shelf life.

Further research focusing on the forced degradation of isolated 4''-Demethylgentamicin C2 would be beneficial for a more complete understanding of its intrinsic stability and degradation pathways.

References

- 1. Long-term stability of gentamicin sulfate-ethylenediaminetetraacetic acid disodium salt (EDTA-Na2) solution for catheter locks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ejua.net [ejua.net]

In-Depth Technical Guide to the Pharmacological Profile of 4''-Demethylgentamicin C2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4''-Demethylgentamicin C2, an analog of the gentamicin C complex. Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related compounds, primarily gentamicins C1, C1a, C2, and C2a. The demethylated form, 4''-Demethylgentamicin C2, is a naturally occurring minor component found in fermentation broths of mutant strains of Micromonospora purpurea. While research on this specific analog is limited, this guide synthesizes the available information on its bioactivity, mechanism of action, and potential pharmacological significance, drawing comparisons with the well-characterized components of the gentamicin complex. This document also outlines detailed experimental protocols relevant to its study and employs visualizations to illustrate key concepts.

Introduction

Gentamicin is a cornerstone in the treatment of severe Gram-negative bacterial infections. Its clinical formulation is a complex mixture of structurally similar aminoglycoside congeners produced during the fermentation of Micromonospora purpurea. The major components—gentamicins C1, C1a, C2, and C2a—differ by the methylation pattern on the purpurosamine (2-amino-hexose) ring. The C2 component itself is comprised of two stereoisomers, C2 and C2a.

Trace amounts of demethylated forms, including 4''-Demethylgentamicin C1, C1a, and C2, have been identified in mutant strains of M. purpurea[1]. The absence of the methyl group at the 4'' position of the garosamine ring in 4''-Demethylgentamicin C2 represents a subtle structural modification that could influence its pharmacological properties, including antibacterial potency, spectrum of activity, and susceptibility to bacterial resistance mechanisms. Understanding the pharmacological profile of this specific analog is crucial for structure-activity relationship (SAR) studies and the potential development of novel aminoglycoside antibiotics with improved therapeutic indices.

Antibacterial Activity

The antibacterial potency of gentamicin congeners can vary, particularly against bacterial strains that harbor aminoglycoside-modifying enzymes (AMEs). For instance, the potency of different gentamicin congeners against strains with a common AME can differ significantly[2]. The structural difference in 4''-Demethylgentamicin C2 may alter its interaction with these resistance enzymes.

Table 1: Anticipated Antibacterial Spectrum of 4''-Demethylgentamicin C2 (Hypothetical)

| Bacterial Species | Gram Stain | Expected Activity |

| Escherichia coli | Negative | + |

| Klebsiella pneumoniae | Negative | + |

| Pseudomonas aeruginosa | Negative | + |

| Staphylococcus aureus | Positive | + |

| Enterococcus faecalis | Positive | +/- |

Note: This table is predictive and requires experimental validation.

Mechanism of Action

The fundamental mechanism of action for 4''-Demethylgentamicin C2 is anticipated to be consistent with that of other aminoglycoside antibiotics, which involves the inhibition of bacterial protein synthesis.

Aminoglycosides primarily bind to the 30S ribosomal subunit in bacteria. This interaction with the A-site of the 16S rRNA leads to several downstream effects:

-

Inhibition of translation initiation: Formation of a non-functional initiation complex.

-

Miscoding: Incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

-

Premature termination of translation.

The binding of gentamicin C2 to E. coli ribosomes has been characterized and involves multiple classes of binding sites with varying affinities. The structural integrity of the purpurosamine and garosamine rings is critical for this interaction. The absence of the 4''-methyl group in 4''-Demethylgentamicin C2 could subtly alter the binding affinity and kinetics with the ribosomal target.

Signaling Pathway of Aminoglycoside Action

Caption: Mechanism of aminoglycoside entry and action in bacteria.

Pharmacokinetics

Specific pharmacokinetic parameters for 4''-Demethylgentamicin C2 have not been reported. However, the general pharmacokinetic profile of aminoglycosides is characterized by:

-

Absorption: Poor oral absorption, requiring parenteral administration for systemic infections.

-

Distribution: Primarily distribute into the extracellular fluid. Volume of distribution can be altered in various physiological and pathological states.

-

Metabolism: Aminoglycosides are not significantly metabolized.

-

Excretion: Primarily eliminated unchanged by glomerular filtration in the kidneys.

Studies on individual gentamicin components have revealed significant differences in their pharmacokinetic characteristics. For instance, the clearance and volume of distribution of gentamicin C1 have been shown to be significantly higher than those of gentamicins C1a and C2[3]. The demethylation at the 4'' position could potentially influence the polarity and tissue distribution of the molecule, thereby affecting its pharmacokinetic profile.

Table 2: General Pharmacokinetic Parameters for Gentamicin Components

| Parameter | Gentamicin C1 | Gentamicin C1a | Gentamicin C2 |

| Clearance (mL/min/kg) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 |

| Volume of Distribution (Vss, L/kg) | 0.37 ± 0.08 | 0.15 ± 0.02 | 0.14 ± 0.02 |

| Mean Residence Time (min) | 81 ± 13 | 84 ± 12 | 79 ± 13 |

| Half-life (min) | 64 ± 12 | 66 ± 12 | 63 ± 12 |

| Data from a study in beagles after a single intravenous dose[3]. |

Resistance Mechanisms

Bacterial resistance to aminoglycosides is a significant clinical concern and can occur through several mechanisms:

-

Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that acetylate, phosphorylate, or adenylate the antibiotic, preventing it from binding to the ribosome. The susceptibility of 4''-Demethylgentamicin C2 to various AMEs would need to be experimentally determined.

-

Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins that reduce the binding affinity of the aminoglycoside.

-

Reduced Permeability and Efflux: Alterations in the bacterial cell envelope that limit the uptake of the antibiotic or active efflux of the drug from the cell.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 4''-Demethylgentamicin C2 that inhibits the visible growth of a microorganism.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of 4''-Demethylgentamicin C2 is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Synthesis of 4''-Demethylgentamicin C2

A detailed, validated synthesis protocol for 4''-Demethylgentamicin C2 is not prominently available. However, a potential synthetic route could be adapted from the synthesis of other gentamicin congeners, which often start from a readily available aminoglycoside like sisomicin[4]. The synthesis would likely involve a series of protection and deprotection steps to selectively modify the gentamicin scaffold, followed by purification and characterization.

Logical Relationship for a Hypothetical Synthesis

Caption: A logical workflow for the potential synthesis of 4''-Demethylgentamicin C2.

Conclusion and Future Directions

4''-Demethylgentamicin C2 represents an understudied analog of the clinically important gentamicin complex. Its structural distinction—the absence of a methyl group at the 4'' position—warrants a thorough investigation to elucidate its complete pharmacological profile. Future research should focus on:

-

Quantitative Antibacterial Activity: Determining the MIC values of purified 4''-Demethylgentamicin C2 against a broad panel of clinically relevant and resistant bacterial strains.

-

Pharmacokinetic Studies: Conducting in vivo studies to determine its absorption, distribution, metabolism, and excretion profile.

-

Interaction with Resistance Enzymes: Evaluating its susceptibility to a range of aminoglycoside-modifying enzymes.

-

Toxicology: Assessing its potential for nephrotoxicity and ototoxicity in comparison to other gentamicin congeners.

A comprehensive understanding of 4''-Demethylgentamicin C2 will provide valuable insights into the structure-activity relationships of aminoglycosides and could inform the rational design of new derivatives with enhanced efficacy and safety profiles.

References

- 1. Delineating the Biosynthesis of Gentamicin X2, the Common Precursor of the Gentamicin C Antibiotic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics of Gentamicin C1, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4"-Demethylgentamicin C2 by HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea. The complex consists of several related components, primarily gentamicins C1, C1a, C2, and C2a. 4"-Demethylgentamicin C2 is a related substance that may be present as an impurity in gentamicin sulfate drug products. Accurate quantification of such impurities is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Due to the lack of a significant UV chromophore in the native molecule, a pre-column derivatization step with o-phthalaldehyde (OPA) is employed to enable sensitive UV detection.[1][2][3] This method is based on established principles for the analysis of gentamicin and its related substances.[1][4]

Principle

The quantitative analysis of this compound is achieved through a multi-step process. First, the analyte in the sample is derivatized with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly UV-absorbent isoindole derivative. This derivatized sample is then injected into a reversed-phase HPLC system. The separation of the derivatized this compound from other components is accomplished using a C18 column and an isocratic mobile phase containing an ion-pairing agent. The UV detector monitors the eluent at a specific wavelength, and the peak area of the derivatized analyte is proportional to its concentration. Quantification is performed by comparing the peak area of the sample to that of a known standard.

Experimental Workflow

Caption: Overall experimental workflow for the quantitative analysis of this compound.

Materials and Methods

Reagents and Materials

-

This compound reference standard

-

Gentamicin Sulfate sample

-

o-Phthalaldehyde (OPA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sodium Hexanesulfonate (ACS grade)

-

Glacial Acetic Acid (ACS grade)

-

Boric Acid (ACS grade)

-

Potassium Hydroxide (ACS grade)

-

Water (Milli-Q or equivalent)

-

0.45 µm membrane filters

Instrumentation

-

HPLC system with a UV detector (e.g., Waters e2695 Alliance HPLC system with a UV detector)

-

Analytical column: Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm particle size) or equivalent

-

Data acquisition and processing software (e.g., Empower 3.0)

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Heating block or water bath

Experimental Protocols

Preparation of Solutions

Mobile Phase: Prepare a solution containing Methanol, Water, and Glacial Acetic Acid in a ratio of 70:25:5 (v/v/v). Add Sodium Hexanesulfonate to a final concentration of 0.3% (w/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

OPA Derivatization Reagent: Prepare a boric acid buffer by dissolving an appropriate amount of boric acid in water and adjusting the pH to 10.4 with potassium hydroxide. Dissolve o-phthalaldehyde in this buffer to a final concentration of 10 mg/mL. This reagent should be prepared fresh daily.

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in water to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

Sample Stock Solution: Accurately weigh and dissolve an appropriate amount of Gentamicin Sulfate sample in water to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

Derivatization Procedure

The following diagram illustrates the logic of the pre-column derivatization reaction.

Caption: Pre-column derivatization of this compound with OPA.

Protocol:

-

Into a clean vial, pipette a defined volume of the standard or sample solution.

-

Add a defined volume of the OPA derivatization reagent.

-

Add a defined volume of a thiol (e.g., 2-mercaptoethanol).

-

Mix well and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 15 minutes).

-

Cool the solution to room temperature before injection into the HPLC system.

HPLC Analysis

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Thermo Scientific Hypersil Gold C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Glacial Acetic Acid (70:25:5 v/v/v) with 0.3% Sodium Hexanesulfonate |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| UV Detection Wavelength | 330 nm |

| Run Time | Approximately 20 minutes |

Data Presentation

System Suitability

System suitability tests are performed to ensure the analytical system is performing correctly.

Table 2: Illustrative System Suitability Test (SST) Results

| Parameter | Acceptance Criteria | Illustrative Result |

| Tailing Factor | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | 5500 |

| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |

Method Validation

The analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.

Table 3: Illustrative Method Validation Parameters

| Parameter | Concentration Range | Illustrative Results |

| Linearity (r²) | 0.1 - 2.0 µg/mL | ≥ 0.998 |

| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98.5% - 101.2% |

| Precision (%RSD) | ||

| - Repeatability (n=6) | 1.0 µg/mL | < 1.5% |

| - Intermediate Precision (n=6) | 1.0 µg/mL | < 2.0% |

| Limit of Detection (LOD) | - | 0.03 µg/mL |

| Limit of Quantification (LOQ) | - | 0.1 µg/mL |

Note: The quantitative data presented in Tables 2 and 3 are illustrative and should be established for each specific laboratory and application.

Conclusion

The HPLC-UV method with pre-column derivatization using o-phthalaldehyde provides a sensitive and reliable approach for the quantitative analysis of this compound in gentamicin sulfate. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of gentamicin-based pharmaceuticals.

References

Application Note: Quantitative Determination of "4"-Demethylgentamicin C2 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "4"-Demethylgentamicin C2 in human plasma. The methodology is based on established protocols for the analysis of gentamicin and its congeners, adapted for the specific detection of the demethylated variant. The protocol outlines two common sample preparation techniques: protein precipitation and solid-phase extraction, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this gentamicin-related substance in a plasma matrix.

Introduction

Gentamicin is a widely used aminoglycoside antibiotic, effective against a broad spectrum of bacterial infections. It is a complex mixture of several related components, primarily gentamicins C1, C1a, C2, C2a, and C2b.[1] During the fermentation process and metabolism, various related substances and impurities can be formed, including demethylated variants. "this compound is one such related substance. Accurate and sensitive quantification of these minor components in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug safety assessments. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the bioanalysis of such compounds.

Experimental

Materials and Reagents

-

"this compound reference standard

-

Gentamicin C2 reference standard

-

Tobramycin (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid and heptafluorobutyric acid (HFBA)

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific LC system and column used.

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid and 10 mM HFBA in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The following MRM transitions were used for quantification.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| "this compound | 450.3 | 322.2 | 20 (Theoretical) |

| Gentamicin C2 | 464.3 | 322.2 | 22 |

| Tobramycin (IS) | 468.3 | 163.1 | 25 |

Note: The MRM transition for "this compound is proposed based on its molecular formula (C19H39N5O7) and the known fragmentation pattern of gentamicin C2, which commonly involves the loss of the purpurosamine ring, resulting in a fragment of m/z 322.2.[2] The collision energy should be optimized empirically.

Protocols

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This protocol is a rapid and simple method for sample cleanup.

-

Spiking: To 100 µL of plasma sample, add the internal standard (Tobramycin) to a final concentration of 100 ng/mL.

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT, which can reduce matrix effects and improve sensitivity.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Dilute 100 µL of plasma (spiked with internal standard) with 400 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Injection: Inject the prepared sample into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the expected performance of the method, based on validated methods for gentamicin C2.[1][3]

Table 1: Linearity and Range

| Analyte | Range (ng/mL) | r² |

| "this compound | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| "this compound | 5 (LQC) | 95 - 105 | < 15 |

| 50 (MQC) | 90 - 110 | < 10 | |

| 800 (HQC) | 90 - 110 | < 10 |

Table 3: Lower Limit of Quantification (LLOQ)

| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |

| "this compound | 1 | 85 - 115 | < 20 |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of "this compound in plasma.

Logical Relationship of Gentamicin Components

Caption: Relationship of "this compound to the main components of the gentamicin complex.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective quantification of "this compound in human plasma. The combination of efficient sample preparation, robust chromatographic separation, and specific mass spectrometric detection allows for reliable bioanalytical results. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis. The provided protocols and parameters can be adapted and optimized to suit specific laboratory instrumentation and requirements.

References

- 1. An LC-MS/MS based candidate reference method for the quantification of total gentamicin in human serum and plasma using NMR characterized calibrator material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stability Testing of "4"-Demethylgentamicin C2 in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4"-Demethylgentamicin C2 is an aminoglycoside antibiotic, a component of the gentamicin complex. Ensuring the stability of this active pharmaceutical ingredient (API) within its formulation is critical for maintaining its therapeutic efficacy and safety throughout its shelf life.[1] Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3][4] This document outlines a comprehensive protocol for the stability testing of "this compound in pharmaceutical formulations, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2]

The stability of gentamicin is influenced by factors such as pH, temperature, and humidity. While gentamicin is known to be relatively heat-stable, exposure to extreme conditions can lead to degradation. Therefore, a robust stability testing program is essential to establish the shelf-life and appropriate storage conditions for any pharmaceutical formulation containing "this compound.

Scope

This protocol applies to the stability testing of pharmaceutical formulations containing "this compound, including but not limited to solutions, creams, and ointments. The procedures described herein are designed to be compliant with the stability testing guidelines of major regulatory bodies, including the FDA and EMA.

Experimental Protocol

Materials and Reagents

-

"this compound reference standard

-

Pharmaceutical formulation of "this compound

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

All other chemicals and reagents should be of analytical grade or higher.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

pH meter

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Analytical Methodology: Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is crucial for separating and quantifying "this compound from its potential degradation products and formulation excipients.

-